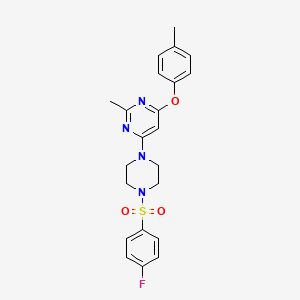

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine

Description

Properties

IUPAC Name |

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3S/c1-16-3-7-19(8-4-16)30-22-15-21(24-17(2)25-22)26-11-13-27(14-12-26)31(28,29)20-9-5-18(23)6-10-20/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIBZPSWPXLKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the piperazine ring: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine under basic conditions to form 4-(4-fluorophenylsulfonyl)piperazine.

Pyrimidine core synthesis: The pyrimidine core is synthesized separately through a series of reactions involving methylation and tolyloxy substitution.

Coupling reaction: The final step involves coupling the piperazine derivative with the pyrimidine core under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Core Modifications: Replacement of pyrimidine with thienopyrimidine (e.g., GDC-0941) significantly alters bioactivity, as seen in its nanomolar PI3K inhibition .

- Sulfonylpiperazine vs. Morpholine : The sulfonylpiperazine group in the target compound may improve metabolic stability compared to morpholine-containing analogs.

Physicochemical Properties

- Melting Points : Analogs with sulfonamide groups (e.g., compounds in ) exhibit melting points ranging from 132°C to 230°C, suggesting variable crystallinity and thermal stability.

- Molecular Weight : The target compound (C₂₂H₂₂FN₃O₃S; approximate MW: 427.5 g/mol) is heavier than simpler analogs like methyl 4-(4-fluorophenyl)pyrimidine derivatives (MW: ~350 g/mol) , impacting solubility and permeability.

Biological Activity

The compound 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine represents a class of small molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.46 g/mol. The structure features a pyrimidine core substituted with a piperazine moiety and a fluorophenyl sulfonyl group, which are critical for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including receptors and enzymes involved in signaling pathways. The sulfonamide group is known to enhance binding affinity to target proteins, while the piperazine ring contributes to improved solubility and bioavailability.

Biological Activity Overview

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. The incorporation of the fluorophenyl group is believed to enhance cytotoxicity against cancer cells by inhibiting key growth pathways.

- Antimicrobial Properties : Research has shown that derivatives of sulfonamide compounds possess broad-spectrum antimicrobial activity. The specific interactions between the compound and bacterial enzymes may disrupt essential metabolic processes.

- Neuropharmacological Effects : Compounds containing piperazine rings have been investigated for their neuroactive properties, including anxiolytic and antidepressant effects. This may be attributed to modulation of neurotransmitter systems.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the substituents on the piperazine and pyrimidine rings can significantly influence the biological activity of the compound:

- Fluorination : The presence of fluorine in the phenyl ring enhances lipophilicity, improving cellular uptake.

- Piperazine Substitution : Variations in piperazine substituents can alter receptor selectivity and potency.

| Modification | Effect on Activity |

|---|---|

| Fluorination | Increased potency against tumor cells |

| Alkyl substitution on piperazine | Enhanced solubility and bioavailability |

| Variations in pyrimidine substituents | Altered receptor affinity |

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity.

- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in significant tumor regression compared to control groups, supporting its potential as an anticancer agent.

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of related compounds in treating specific cancers, with early results suggesting favorable outcomes regarding safety and tolerability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Synthesize the pyrimidine core via condensation of thiourea with β-keto esters, followed by chlorination and nucleophilic substitution with p-tolyloxy groups.

- Step 2 : Introduce the sulfonylpiperazine moiety via coupling reactions (e.g., SNAr or Buchwald-Hartwig amination) under anhydrous conditions.

- Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, use a Central Composite Design to identify optimal stoichiometry and reaction time .

- Yield Monitoring : Track intermediates via HPLC or LC-MS to identify bottlenecks (e.g., incomplete sulfonylation) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Structural Confirmation : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity. For example, ¹⁹F NMR can confirm the presence of the 4-fluorophenyl group .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and solid-state packing, critical for understanding biological interactions (e.g., hydrogen bonding with the sulfonyl group) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or catalytic coupling reactions?

- Methodology :

- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model transition states and activation energies for sulfonylation or piperazine coupling. Compare computed reaction pathways (e.g., Gibbs free energy profiles) with experimental yields .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) to optimize solvation .

- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition) across studies?

- Methodology :

- Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature, buffer composition) and compound purity (≥95% via HPLC) .

- Reproducibility Studies : Replicate key experiments under controlled conditions, using standardized cell lines (e.g., HEK293 vs. HeLa) to isolate biological variability .

- Byproduct Screening : Use LC-MS to detect trace impurities (e.g., desulfonylated derivatives) that may interfere with activity .

Q. What strategies can mitigate low yields during the sulfonylation step in synthesis?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for coupling efficiency .

- In-Situ Monitoring : Employ FT-IR or Raman spectroscopy to track sulfonyl chloride consumption and optimize reagent stoichiometry .

- Alternative Reagents : Replace traditional sulfonyl chlorides with sulfonyl fluorides for improved stability and selectivity .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.